Pyridine, 2-chloro-4-(3-piperidinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 2-chloro-4-(3-piperidinyl)- is a heterocyclic organic compound that features a pyridine ring substituted with a chlorine atom at the 2-position and a piperidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with piperidine under specific conditions to achieve the desired substitution . The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactions where pyridine derivatives are chlorinated and subsequently reacted with piperidine. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 2-chloro-4-(3-piperidinyl)- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and ethanol.
Oxidation: Reagents such as potassium permanganate can be used for oxidation reactions.
Reduction: Hydrogenation using palladium or rhodium catalysts is a common method for reduction.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidines, depending on the specific reagents and conditions used .
Scientific Research Applications
Pyridine, 2-chloro-4-(3-piperidinyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Pyridine, 2-chloro-4-(3-piperidinyl)- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of cholesterol 24-hydroxylase, a brain-specific enzyme involved in cholesterol metabolism . The compound binds to the active site of the enzyme, preventing its normal function and thereby regulating cholesterol levels in the brain .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyridine: A simpler derivative with only a chlorine substitution at the 2-position.
4-Piperidinylpyridine: A derivative with a piperidinyl group at the 4-position but without the chlorine substitution.
Uniqueness
Pyridine, 2-chloro-4-(3-piperidinyl)- is unique due to the presence of both the chlorine and piperidinyl groups, which confer distinct chemical and biological properties. This dual substitution allows for specific interactions with molecular targets that are not possible with simpler derivatives .
Properties
CAS No. |
1256795-32-0 |
---|---|
Molecular Formula |
C10H13ClN2 |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
2-chloro-4-piperidin-3-ylpyridine |
InChI |
InChI=1S/C10H13ClN2/c11-10-6-8(3-5-13-10)9-2-1-4-12-7-9/h3,5-6,9,12H,1-2,4,7H2 |
InChI Key |
CKTSJQNAQYVGDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)C2=CC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.